molecular formula C15H13Cl2NO2S B11699225 [5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione

[5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione

Cat. No.: B11699225
M. Wt: 342.2 g/mol
InChI Key: IESKYNVLWYKSKO-UHFFFAOYSA-N
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Description

[5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione is a complex organic compound characterized by its unique structure, which includes a furan ring, a morpholine ring, and a methanethione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorophenyl furan, which is then reacted with morpholine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

[5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions can be performed using halogens or nitric acid, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Chlorine gas for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential as a catalyst in various reactions.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may act on specific molecular targets to treat diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of [5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione involves its interaction with molecular targets in cells. It may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-Dichloro-phenyl)-1,3,4-oxadiazole-2-thione: Similar in structure but with an oxadiazole ring instead of a furan ring.

    2-Hydroxy-benzoic acid (5-(2,4-Dichloro-phenyl)-furan-2-ylmethylene)-hydrazide: Contains a hydrazide group instead of a morpholine ring.

Uniqueness

What sets [5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione apart is its combination of a furan ring with a morpholine ring and a methanethione group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C15H13Cl2NO2S

Molecular Weight

342.2 g/mol

IUPAC Name

[5-(2,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione

InChI

InChI=1S/C15H13Cl2NO2S/c16-10-1-2-11(12(17)9-10)13-3-4-14(20-13)15(21)18-5-7-19-8-6-18/h1-4,9H,5-8H2

InChI Key

IESKYNVLWYKSKO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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